molecular formula C14H17ClO B3183139 1-p-Tolyl-cyclohexanecarbonyl chloride CAS No. 676348-46-2

1-p-Tolyl-cyclohexanecarbonyl chloride

Cat. No.: B3183139
CAS No.: 676348-46-2
M. Wt: 236.73 g/mol
InChI Key: OHENUMMBHAOHOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-p-Tolyl-cyclohexanecarbonyl chloride can be synthesized through the reaction of 1-p-tolyl-cyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the acid chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis. Large-scale production would require careful control of reaction conditions to ensure safety and efficiency, particularly in handling thionyl chloride and the gaseous by-products.

Chemical Reactions Analysis

Types of Reactions

1-p-Tolyl-cyclohexanecarbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, typically in the presence of a base such as pyridine to neutralize the HCl by-product.

    Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1-p-Tolyl-cyclohexanecarbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-p-Tolyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acid chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the final product (amide, ester, or carboxylic acid) .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Another acid chloride with a benzene ring instead of a cyclohexane ring.

    Cyclohexanecarbonyl Chloride: Lacks the p-tolyl group, making it less sterically hindered.

    p-Tolylacetyl Chloride: Contains a tolyl group but with an acetyl chloride functional group instead of a cyclohexanecarbonyl chloride.

Uniqueness

1-p-Tolyl-cyclohexanecarbonyl chloride is unique due to the presence of both a cyclohexane ring and a p-tolyl group, which can influence its reactivity and steric properties. This combination makes it a valuable reagent in organic synthesis, particularly for introducing bulky groups into molecules .

Properties

IUPAC Name

1-(4-methylphenyl)cyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHENUMMBHAOHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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